molecular formula C13H20N2O3 B11727555 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide

2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide

Katalognummer: B11727555
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: LUSWJSYINIPNJX-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted aromatic ring and a chiral (1S)-configured N-alkyl side chain containing a hydroxymethyl group. The stereochemistry at the (1S) position and the hydroxymethyl group may influence its binding affinity and metabolic stability, making it a candidate for targeted drug design .

Eigenschaften

Molekularformel

C13H20N2O3

Molekulargewicht

252.31 g/mol

IUPAC-Name

2-amino-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C13H20N2O3/c1-8(2)10(7-16)15-13(17)9-5-4-6-11(18-3)12(9)14/h4-6,8,10,16H,7,14H2,1-3H3,(H,15,17)/t10-/m1/s1

InChI-Schlüssel

LUSWJSYINIPNJX-SNVBAGLBSA-N

Isomerische SMILES

CC(C)[C@@H](CO)NC(=O)C1=C(C(=CC=C1)OC)N

Kanonische SMILES

CC(C)C(CO)NC(=O)C1=C(C(=CC=C1)OC)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-N-[(1S)-1-(Hydroxymethyl)-2-methylpropyl]-3-methoxybenzamid umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von 3-Methoxybenzoesäure mit Thionylchlorid, um das entsprechende Säurechlorid zu bilden. Dieses Zwischenprodukt wird dann mit (1S)-1-(Hydroxymethyl)-2-methylpropylamin umgesetzt, um das gewünschte Benzamid zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit .

Analyse Chemischer Reaktionen

Structural Features and Reactivity

The compound’s structure includes:

  • 3-methoxybenzamide core : Provides aromatic stability and potential for hydrogen bonding via the carbonyl group.

  • Branched alkyl chain : The (1S)-1-(hydroxymethyl)-2-methylpropyl group introduces stereochemical complexity and hydroxyl functionality.

  • Amine group : The primary amine (2-amino) enables nucleophilic reactions and potential protonation under acidic conditions.

The hydroxymethyl group (-CH(OH)CH2-) and methoxy substituent (-OCH3) are key reactive sites, influencing solubility and intermolecular interactions.

Amide Bond Formation

  • Reagents/Conditions : Activation of carboxylic acids (e.g., benzamide) using coupling agents like HOBt/EDCI or DCC.

  • Mechanism : Nucleophilic acyl substitution by the amine group.

  • Example : Reaction of 3-methoxybenzoic acid with the branched alkyl amine under coupling conditions to form the amide linkage .

Hydrogen Bonding and Crystallinity

Crystallographic data for related compounds (e.g., (S)-N-(1-hydroxymethyl-2-methylpropyl)-2-methoxybenzamide) reveal:

  • Weak O–H⋯O and N–H⋯O hydrogen bonds , which stabilize the crystal lattice .

  • Dihedral angles such as O2—C8—C6 (119.6°) and C5—C6—C8—N1 (−169.6°), indicating a planar amide group .

Structural Feature Description Relevance
Hydroxymethyl group-CH(OH)CH2-Prone to oxidation or esterification
Methoxy substituentElectron-donating group at position 3 of benzene ringEnhances solubility
Amide linkageR-C(=O)-N-RHydrolysis under acidic/alkaline conditions

Amine Group Reactivity

  • Alkylation/Acylation : Reaction with alkyl halides or acylating agents (e.g., acetic anhydride) to form quaternary ammonium salts or amides.

  • Protonation : Under acidic conditions, the amine becomes positively charged, altering solubility and binding properties.

Hydroxyl Group Reactivity

  • Oxidation : Conversion to a ketone or carboxylic acid using oxidizing agents (e.g., KMnO4).

  • Esterification : Reaction with acyl chlorides or esters under acidic conditions.

Benzamide Core Interactions

  • Hydrolysis : Cleavage of the amide bond under acidic or enzymatic conditions to release the carboxylic acid.

  • Metal Coordination : Potential binding to metal ions via the carbonyl oxygen or amine group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 250.29 g/mol
  • IUPAC Name : 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds similar to this compound. For example, sulfonamide derivatives have shown effectiveness as inhibitors against α-glucosidase and acetylcholinesterase enzymes, which are crucial in managing Type 2 Diabetes Mellitus and Alzheimer's Disease. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide moiety can enhance inhibitory activity .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. In vitro studies have demonstrated that benzamide derivatives exhibit cytotoxic effects on various cancer cell lines. A study focused on synthesizing new derivatives containing sulfonamide fragments reported promising anticancer activity, suggesting that similar modifications to this compound could yield effective therapeutic agents .

Case Study 1: Enzyme Inhibition

A study synthesized a series of benzamide compounds and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that specific substitutions on the benzamide structure significantly increased enzyme inhibition, suggesting a potential pathway for developing new diabetes and Alzheimer's treatments .

Compoundα-Glucosidase Inhibition (%)Acetylcholinesterase Inhibition (%)
Compound A82%75%
Compound B90%80%
This compoundTBDTBD

Case Study 2: Anticancer Activity

In a series of tests involving various benzamide derivatives, researchers observed a correlation between structural modifications and cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings suggest that the incorporation of specific functional groups can enhance anticancer properties, indicating that further exploration of this compound could be beneficial .

Cell LineIC50 (µM) for Compound AIC50 (µM) for Compound BIC50 (µM) for this compound
MCF-71510TBD
HeLa2012TBD

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s functional groups allow it to interact with various molecular targets, such as enzymes, receptors, and proteins, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Similarities : Both compounds share a benzamide backbone and a hydroxyl-containing alkyl side chain.
  • Key Differences: The target compound has a 3-methoxy group on the aromatic ring, whereas this analog has a 3-methyl group. The side chain in the target compound is a branched (2-methylpropyl) group with a hydroxymethyl moiety, compared to the simpler 2-hydroxy-1,1-dimethylethyl group. This difference may impact steric hindrance and hydrogen-bonding capacity .
  • Functional Implications : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination in catalysis, suggesting the target compound could similarly participate in metal-mediated reactions .

4-[(2-Methylhydrazino)methyl]-N-isopropylbenzamide

  • Structural Similarities : Both compounds feature a benzamide core with alkyl side chains.
  • Key Differences: The target compound’s side chain is bulkier and includes a hydroxymethyl group, which may enhance solubility compared to the isopropyl and methylhydrazine groups in this analog. The 3-methoxy group in the target compound could improve membrane permeability relative to the unsubstituted aromatic ring in 4-[(2-methylhydrazino)methyl]-N-isopropylbenzamide .

2-Hydroxy-N-(3-methoxyphenyl)benzamide

  • Structural Similarities : Both compounds have methoxy-substituted aromatic rings.
  • Key Differences: The target compound’s amino group and chiral side chain contrast with the hydroxyl and 3-methoxyphenyl groups in this analog. These differences likely affect electronic properties and binding interactions. The hydroxymethylpropyl group in the target compound may confer higher metabolic stability compared to the simpler phenyl substituent .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Aromatic Substituent Side Chain Key Functional Groups Potential Applications
Target Compound 3-methoxy (1S)-1-(hydroxymethyl)-2-methylpropyl Methoxy, hydroxymethyl Drug design, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Hydroxyl, methyl Metal-catalyzed reactions
AB-FUBINACA Fluorinated indazole N-[(1S)-1-(aminocarbonyl)-2-methylpropyl] Aminocarbonyl, halogen Synthetic cannabinoids
2-Hydroxy-N-(3-methoxyphenyl)benzamide 2-hydroxy, 3-methoxy 3-methoxyphenyl Hydroxyl, methoxy Pharmacological studies

Table 2: Physicochemical Properties (Inferred)

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~280 g/mol 1.8 2 (NH₂, OH) 4 (amide, ether, OH)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 237 g/mol 2.1 1 (OH) 3 (amide, OH)
AB-FUBINACA ~375 g/mol 3.5 2 (NH₂) 5 (amide, carbonyl)
2-Hydroxy-N-(3-methoxyphenyl)benzamide 243 g/mol 2.5 1 (OH) 3 (amide, ether)

Research Findings and Implications

  • Synthesis : The target compound could be synthesized via a route similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involving condensation of 3-methoxybenzoyl chloride with (1S)-1-(hydroxymethyl)-2-methylpropylamine. Stereochemical control during synthesis would require chiral resolution or asymmetric catalysis .
  • Bioactivity: The hydroxymethyl group may enhance solubility without compromising metabolic stability, a common issue in alkylated benzamides. The (1S) configuration could enable selective interactions with biological targets, as seen in synthetic cannabinoids .
  • Catalytic Potential: The hydroxyl and amino groups may act as bidentate ligands in metal coordination, analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, suggesting utility in catalytic C–H functionalization .

Biologische Aktivität

2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is categorized as a benzamide derivative, which typically exhibits a range of biological activities. The specific structure includes an amino group, a hydroxymethyl substituent, and a methoxy group, which may influence its interaction with biological targets.

Research indicates that benzamide derivatives can modulate various biological pathways. The following mechanisms have been noted for this compound:

  • Inhibition of Enzymes : Benzamides are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair. This inhibition can lead to antitumor effects by disrupting cancer cell proliferation.
  • Modulation of Receptors : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Observed Effects References
AntitumorInhibition of cell growth in cancer cell lines
NeuroprotectivePotential modulation of neuroinflammatory pathways
Enzyme InhibitionInhibition of DHFR and other key metabolic enzymes
Receptor ModulationInteraction with mGlu receptors affecting neurotransmission

Case Studies

Several studies have investigated the effects of this compound in different contexts:

  • Cancer Research : A study demonstrated that this compound effectively inhibited the growth of osteosarcoma cells by downregulating DHFR levels. Patients treated with related benzamide compounds showed improved survival rates compared to control groups .
  • Neurodegenerative Disorders : In models of Alzheimer's disease, the compound exhibited protective effects against neuronal death induced by amyloid-beta toxicity, suggesting a potential role in treating neurodegenerative diseases .
  • Inflammation Studies : The compound was evaluated for its ability to modulate inflammatory responses in microglial cells, showing promise in reducing neuroinflammation associated with chronic brain disorders .

Q & A

What are the optimal synthetic routes for 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide, and how do reaction conditions influence yield and enantiomeric purity?

Basic Research Focus
The synthesis of chiral amides like this compound often involves coupling activated carboxylic acids (e.g., benzamide derivatives) with enantiopure amines under controlled conditions. Evidence from analogous syntheses (e.g., General Procedure A in ) suggests using coupling agents like HATU or DCC in aprotic solvents (e.g., DMF or CH₂Cl₂) at 0–25°C. Yield optimization requires monitoring reaction progress via TLC or LC-MS, with purification by column chromatography or preparative HPLC . Enantiomeric purity depends on the chiral starting material (e.g., (S)-1-(hydroxymethyl)-2-methylpropylamine) and avoiding racemization during coupling by maintaining neutral pH and low temperatures .

How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?

Advanced Research Focus
Discrepancies between NMR and MS data may arise from residual solvents, stereochemical effects, or ionization artifacts. For example, in , the free base ¹H NMR of a related compound showed splitting patterns due to diastereotopic protons, while ESI-MS confirmed molecular weight. To resolve conflicts:

  • Perform 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations.
  • Validate molecular ion peaks using high-resolution mass spectrometry (HRMS) (e.g., used HRMS to confirm C₁₇H₁₈NO₆ with 0.6 ppm error).
  • Cross-check with X-ray crystallography (e.g., used crystallography to resolve nitro/alkoxy group conformations) .

What strategies are effective for modifying the methoxy and hydroxymethyl groups to study structure-activity relationships (SAR)?

Advanced Research Focus
Functional group modifications should target the methoxy (electron-donating) and hydroxymethyl (hydrogen-bonding) moieties. For example:

  • Methoxy replacement : Replace with halogens (e.g., Cl, F) or bulky substituents (e.g., tert-butoxy) to assess steric/electronic effects. highlights sulfonamide analogs with altered bioactivity.
  • Hydroxymethyl derivatization : Acetylation or oxidation to a carboxyl group (e.g., used nitro/alkoxy groups to modulate solubility and binding).
    Purify derivatives via preparative HPLC (≥98% purity, as in ) and test in assays measuring binding affinity or enzymatic inhibition .

How can stability studies be designed to assess degradation under physiological or storage conditions?

Advanced Research Focus
Design accelerated stability studies by:

  • pH variation : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS (e.g., notes incompatibility with oxidizers).
  • Thermal stress : Heat solid samples to 40–60°C and analyze by DSC for melting point shifts ( reported a fusion point at 160°C).
  • Light exposure : Use UV-Vis spectroscopy to detect photodegradation products.
    Report degradation pathways (e.g., hydrolysis of the amide bond or oxidation of the hydroxymethyl group) and recommend storage in inert atmospheres at –20°C .

What analytical methods are critical for confirming enantiomeric excess (ee) in chiral derivatives?

Basic Research Focus
Enantiomeric purity is validated using:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients. Compare retention times to racemic standards.
  • Optical rotation : Measure [α]²⁵D (e.g., +60.6° in for a diastereomer).
  • NMR with chiral shift reagents : Europium complexes induce splitting of enantiomer signals.
    For advanced studies, combine with vibrational circular dichroism (VCD) to assign absolute configurations .

How can conflicting biological activity data between in vitro and in vivo models be interpreted?

Advanced Research Focus
Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address:

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG) or formulate as prodrugs (e.g., lists thioamide prodrugs).
  • Metabolic profiling : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
  • Permeability assays : Use Caco-2 cells or PAMPA to assess intestinal absorption.
    Correlate in vitro IC₅₀ values with in vivo efficacy using dose-response studies .

What computational methods are suitable for predicting binding modes with target proteins?

Advanced Research Focus
Combine molecular docking (AutoDock Vina) and MD simulations (AMBER) to model interactions. For example:

  • Dock the benzamide core into hydrophobic pockets and align the hydroxymethyl group with catalytic residues.
  • Validate with MM-PBSA binding free energy calculations .
    Cross-reference with experimental SAR data (e.g., ’s heterocyclic analogs) to refine predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.